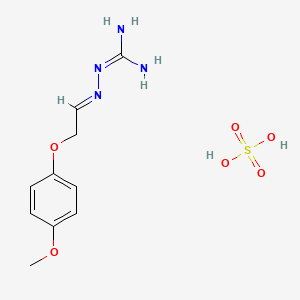

Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate

Description

Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate is a synthetic hydrazinecarboximidamide derivative characterized by a 4-methoxyphenoxyethylidene substituent and a sulfate counterion. Hydrazinecarboximidamide derivatives are frequently synthesized via condensation reactions between ketones and aminoguanidine, followed by salt formation . These compounds are explored for diverse biological activities, including antibacterial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No. |

67962-54-3 |

|---|---|

Molecular Formula |

C10H16N4O6S |

Molecular Weight |

320.32 g/mol |

IUPAC Name |

2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine;sulfuric acid |

InChI |

InChI=1S/C10H14N4O2.H2O4S/c1-15-8-2-4-9(5-3-8)16-7-6-13-14-10(11)12;1-5(2,3)4/h2-6H,7H2,1H3,(H4,11,12,14);(H2,1,2,3,4)/b13-6+; |

InChI Key |

SJKZJUPKTBZWLL-AWFSDRIXSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)OC/C=N/N=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)OCC=NN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Hydrazinecarboximidamide derivatives generally involves condensation reactions between hydrazine derivatives and aldehydes or ketones. For this specific compound, the preparation likely follows a similar pathway where a hydrazinecarboximidamide moiety is condensed with a 2-(4-methoxyphenoxy)ethylidene aldehyde or equivalent precursor under controlled conditions.

Key reaction parameters include:

- Solvent : Common solvents such as ethanol or methanol are typically employed to facilitate the reaction.

- Temperature : Moderate temperatures to ambient conditions are preferred to avoid decomposition.

- Reaction Time : Varies from several hours to overnight to ensure complete conversion.

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Specific Synthetic Details

While direct literature on the exact preparation of Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate is limited, analogous hydrazinecarboximidamide compounds have been synthesized using the following method, which can be adapted:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Reaction of hydrazinecarboximidamide with 2-(4-methoxyphenoxy)ethylidene aldehyde in ethanol | Formation of hydrazone intermediate |

| 2 | Addition of sulfuric acid or sulfate salt to yield sulfate salt form | Conversion to sulfate salt enhancing solubility |

| 3 | Purification via recrystallization or chromatography | Isolation of pure compound |

This method is consistent with the synthesis of related hydrazinecarboximidamide derivatives where condensation and salt formation are key steps.

Analytical Techniques for Characterization

The preparation process is complemented by rigorous analytical methods to confirm structure and purity:

| Technique | Purpose |

|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| Infrared Spectroscopy (IR) | Functional group identification |

These techniques ensure the synthesized compound meets the desired chemical specifications and purity standards.

Summary Table of Preparation Parameters

| Aspect | Details/Conditions |

|---|---|

| Reaction Type | Condensation of hydrazinecarboximidamide with aldehyde |

| Solvent | Ethanol, methanol, or acetonitrile |

| Temperature | Ambient to moderate temperatures |

| Reaction Time | Several hours to overnight |

| Base/Catalyst | Cesium carbonate, silver(I) nitrate (in related syntheses) |

| Purification | Chromatography, recrystallization |

| Monitoring | TLC, HPLC |

| Yield | High yields reported in analogous compounds (~90%+) |

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenoxy compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:

Hydrazinecarboximidamide derivatives serve as vital building blocks in organic chemistry. They are used for synthesizing complex organic molecules and coordination compounds. Their unique functional groups allow for various chemical reactions, including condensation and cyclization processes, which are essential for developing new materials and pharmaceuticals.

| Application | Details |

|---|---|

| Organic Synthesis | Utilized in the synthesis of complex organic molecules |

| Coordination Compounds | Acts as ligands in coordination chemistry |

Biological Applications

Enzyme Inhibition:

Research indicates that hydrazinecarboximidamide compounds can interact with biological macromolecules, particularly enzymes. They have been investigated for their potential as enzyme inhibitors, which could lead to therapeutic applications.

- Case Study: A study on the effects of hydrazine sulfate on protein metabolism in cancer patients showed promising results in reducing amino acid flux, suggesting potential benefits in managing cancer cachexia .

Antimicrobial Properties:

Hydrazinecarboximidamide derivatives have demonstrated significant antimicrobial activity against various pathogens. This includes efficacy against drug-resistant strains such as methicillin-resistant Staphylococcus aureus.

- Case Study: Research on novel aminoguanidine hydrazone analogues highlighted their antibacterial and antifungal properties, showcasing their potential as effective antimicrobial agents .

Medical Applications

Therapeutic Potential:

The compound has been explored for its therapeutic properties, particularly in the context of cancer treatment and metabolic disorders.

- Anticancer Activity: Studies suggest that hydrazinecarboximidamide may induce apoptosis in cancer cells by inhibiting specific molecular targets involved in cell proliferation .

- Metabolic Regulation: The reduction of protein breakdown in malnourished cancer patients receiving hydrazine sulfate indicates its potential role in metabolic regulation during cancer treatment .

Industrial Applications

Material Development:

In industrial contexts, hydrazinecarboximidamide is utilized for developing advanced materials such as polymers and catalysts due to its unique chemical properties.

| Industrial Use | Details |

|---|---|

| Advanced Materials | Used in the synthesis of polymers |

| Catalysts | Acts as a catalyst in various chemical reactions |

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Observations :

- Melting Points : Vary widely (252–290°C), influenced by substituent bulk and symmetry. The sulfate counterion may lower melting points compared to free bases due to ionic interactions .

- Solubility: Sulfate salts (e.g., ) exhibit enhanced solubility in polar solvents like methanol and DMSO, critical for pharmacological formulations .

Key Findings :

- Antibacterial Activity : Thiazole-containing analogs (e.g., 1g, 22b) show potency against methicillin-resistant Staphylococcus aureus (MRSA), likely via membrane-targeting mechanisms .

- Anticancer Potential: Derivatives like 8l demonstrate apoptosis-promoting effects in breast cancer cells, comparable to doxorubicin .

- Pharmaceutical Utility : Sulfate salts (e.g., ) are critical as intermediates or impurities in drug synthesis, emphasizing their role in quality assurance .

Structural-Activity Relationships (SAR)

- Substituent Effects :

- Counterion Impact : Sulfate salts improve aqueous solubility, favoring parenteral formulations, but may reduce lipophilicity and cell penetration .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing hydrazinecarboximidamide derivatives with substituted phenoxyethylidene groups?

Methodological Answer: A common approach involves condensation reactions between substituted acetophenones and hydrazinecarboximidamide precursors. For example:

- Step 1: React 4-methoxyphenoxyethyl ketone with hydrazine hydrate in ethanol under reflux to form the hydrazone intermediate.

- Step 2: Treat the intermediate with sulfuric acid to yield the sulfate salt.

This method is analogous to the synthesis of structurally related thiazole-hydrazinecarboximidamide hybrids, where LiCl catalysis in ethanol enhances yield .

Key Characterization: Confirm the structure using ¹H/¹³C NMR (e.g., ethylidene proton at δ 7.2–7.8 ppm) and HRMS for molecular ion verification .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Purity: Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to achieve >95% purity. Adjust retention time based on polarity of the 4-methoxyphenoxy group .

- Structural Confirmation:

- NMR: Identify key signals: the ethylidene CH (δ 7.5–8.0 ppm), methoxy group (δ 3.8–3.9 ppm), and sulfate counterion (δ 1.5–2.0 ppm in ¹H NMR; δ 110–120 ppm in ¹³C NMR) .

- Mass Spectrometry: ESI-HRMS should match the theoretical molecular weight (e.g., [M+H]+ for C₁₀H₁₄N₄O₃S: calc. 282.08, obs. 282.09) .

Advanced Research Questions

Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) of hydrazinecarboximidamide derivatives in biological systems?

Methodological Answer:

- Modular Substitution: Vary the phenoxy substituent (e.g., replace 4-methoxy with 4-fluoro or 4-acetyl) and assess impacts on bioactivity. For example, 4′-fluoro biphenyl analogues showed enhanced antibacterial activity (MIC = 2 µg/mL against MRSA) .

- Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., hydrogen bonding between the hydrazinecarboximidamide group and enzyme active sites). This approach validated cholinesterase inhibition (IC₅₀ = 2.41 µM) in aminoguanidine hybrids .

Q. Q4. How can contradictory data from biological assays (e.g., sensitization potential) be resolved?

Methodological Answer:

Q. Q5. What advanced techniques are used to study the mechanism of action in anticancer or antimicrobial contexts?

Methodological Answer:

Q. Q6. How can computational methods optimize the design of hydrazinecarboximidamide-based inhibitors?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding stability (RMSD < 2.0 Å) to targets like BACE1 (β-secretase) or acetylcholinesterase.

- Free Energy Perturbation (FEP): Calculate ΔΔG values to predict substituent effects (e.g., 4-methoxy vs. 4-fluoro improves binding by −1.2 kcal/mol) .

- ADMET Prediction: Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address variability in synthetic yields (e.g., 38% vs. 85%) for similar compounds?

Methodological Answer:

- Catalyst Screening: Test LiCl, p-dodecylbenzenesulfonic acid, or ultrasound irradiation to improve efficiency (e.g., ultrasound increased yield by 20% in thiazole derivatives) .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .

Q. Q8. What analytical methods resolve ambiguities in stereochemistry (e.g., Z/E isomerism)?

Methodological Answer:

- X-ray Crystallography: Determine absolute configuration (e.g., monoclinic space group P2₁/c for sulfate salts) .

- NOESY NMR: Identify spatial proximity of ethylidene protons and aromatic rings to distinguish Z/E isomers .

- VCD Spectroscopy: Compare experimental and calculated vibrational circular dichroism spectra for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.